molecular formula C4H12N2O2S B13399259 N,N'-Diethylsulfamide CAS No. 6104-21-8

N,N'-Diethylsulfamide

Cat. No.: B13399259
CAS No.: 6104-21-8
M. Wt: 152.22 g/mol
InChI Key: YGYHTXXMUPZRML-UHFFFAOYSA-N
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Description

N,N’-Diethylsulfamide is an organosulfur compound characterized by the presence of two ethyl groups attached to the nitrogen atoms of a sulfamide group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diethylsulfamide can be synthesized through the reaction of ethylamine with sulfuryl chloride in the presence of pyridine. The reaction is typically carried out in a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel. The mixture is cooled to -30°C to -15°C using an acetone-dry ice bath, and sulfuryl chloride is added dropwise to maintain the temperature below -15°C. After the addition is complete, the mixture is stirred at room temperature for one hour, followed by acidification with hydrochloric acid and extraction with diethyl ether .

Industrial Production Methods

Industrial production methods for N,N’-Diethylsulfamide involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous extraction and rotary evaporation techniques ensures the efficient isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethylsulfamide undergoes various chemical reactions, including nucleophilic substitution (SN1 and SN2), oxidation, and reduction. These reactions are facilitated by the presence of the sulfonamide group, which can participate in acid-base reactions and deprotonation.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Diethylsulfamide include sulfuryl chloride, ethylamine, pyridine, hydrochloric acid, and diethyl ether. Reaction conditions often involve low temperatures, controlled addition of reagents, and subsequent extraction and purification steps .

Major Products

The major products formed from the reactions of N,N’-Diethylsulfamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different sulfur-containing compounds.

Scientific Research Applications

N,N’-Diethylsulfamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-Diethylsulfamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby interfering with essential biochemical processes. This mechanism is similar to that of other sulfonamide-based compounds, which are known to inhibit enzymes involved in folate synthesis and other metabolic pathways .

Comparison with Similar Compounds

N,N’-Diethylsulfamide can be compared with other similar compounds, such as:

The uniqueness of N,N’-Diethylsulfamide lies in its specific ethyl substitutions, which can influence its chemical reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

N-(ethylsulfamoyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-3-5-9(7,8)6-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYHTXXMUPZRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276980
Record name N-(ethylsulfamoyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-21-8
Record name N,N'-DIETHYLSULFAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(ethylsulfamoyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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